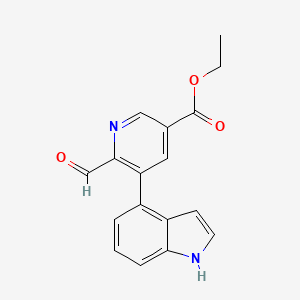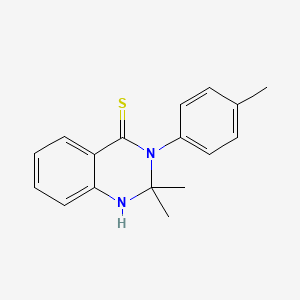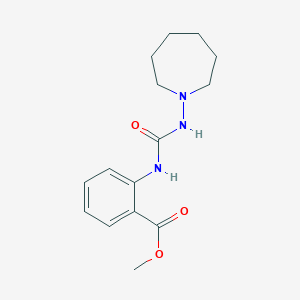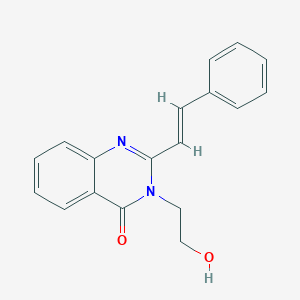
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid is a chemical compound known for its diverse biological activities. It is a derivative of benzopyran, a class of organic compounds that are widely studied for their potential therapeutic properties. This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups that contribute to its reactivity and biological activity.
Méthodes De Préparation
The synthesis of (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a phenylacetic acid derivative with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis while maintaining product quality .
Analyse Des Réactions Chimiques
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or reduced benzopyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or acetic acid moieties are replaced by other substituents. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. Additionally, it can scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid can be compared with other similar compounds, such as:
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Wogonoside: Another flavonoid known for its anticancer and anti-inflammatory activities.
Quercetin: A well-known flavonoid with a wide range of biological activities, including antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a distinct profile of biological activities .
Propriétés
Numéro CAS |
87626-95-7 |
|---|---|
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
2-(6-hydroxy-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H12O5/c18-12-6-11(7-16(20)21)17-13(8-12)14(19)9-15(22-17)10-4-2-1-3-5-10/h1-6,8-9,18H,7H2,(H,20,21) |
Clé InChI |
VHWYYNKXRCMIHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)
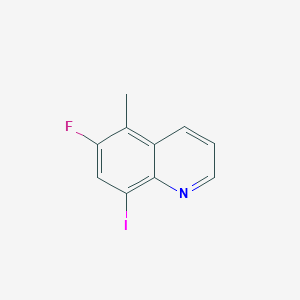
![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

